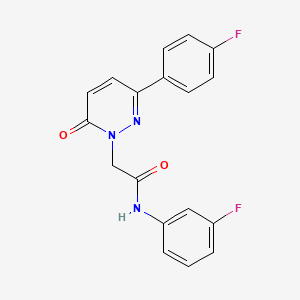
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with cyclopropyl, methyl, and pyrrolidinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl, methyl, and pyrrolidinyl substituents. Common synthetic routes may include:
Cyclization reactions: Starting from hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution reactions: Introducing the cyclopropyl and pyrrolidinyl groups through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Using catalysts to improve reaction efficiency.
Continuous flow chemistry: For better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole may undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the pyrazole ring or substituents.
Substitution: Electrophilic or nucleophilic substitution on the pyrazole ring or substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazoles, while substitution reactions could introduce new functional groups.
科学的研究の応用
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole could have various applications in scientific research, including:
Medicinal chemistry: Potential use as a lead compound for drug development due to its unique structure.
Biological studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial applications: Possible use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole would depend on its specific biological targets. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the cyclopropyl group.
5-cyclopropyl-1-methyl-1H-pyrazole: Lacks the pyrrolidinyl group.
5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the methyl group.
Uniqueness
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is unique due to the combination of its substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
5-cyclopropyl-1-methyl-3-pyrrolidin-2-ylpyrazole |
InChI |
InChI=1S/C11H17N3/c1-14-11(8-4-5-8)7-10(13-14)9-3-2-6-12-9/h7-9,12H,2-6H2,1H3 |
InChIキー |
DIFXWIXBOSIUJT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2CCCN2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
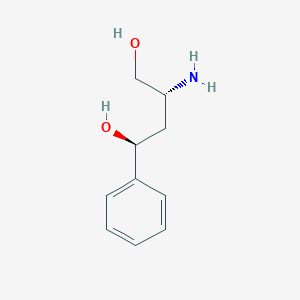
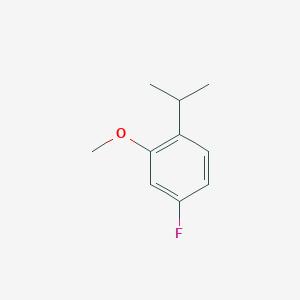
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14866036.png)

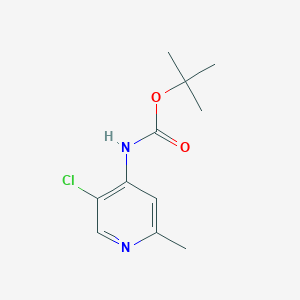
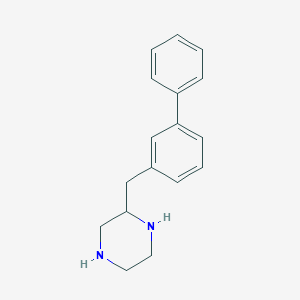
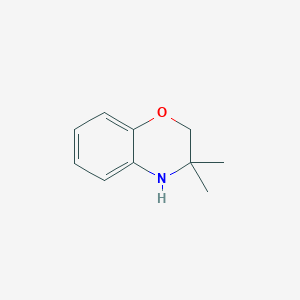
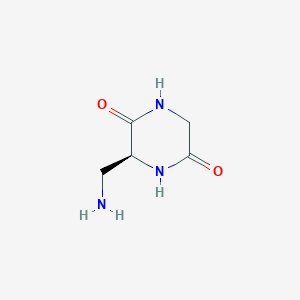
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)

